2,2,4-trimethyl-1,4,2-oxazasilinane
Overview
Description
2,2,4-trimethyl-1,4,2-oxazasilinane is an organosilicon compound with the molecular formula C6H15NOSi and a molecular weight of 145.27 g/mol . This compound is characterized by its unique structure, which includes a silicon atom integrated into a six-membered ring containing oxygen and nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-trimethyl-1,4,2-oxazasilinane can be synthesized through the reaction of 2,2,4-trimethyl-2-fluoromorpholine with triethylamine in carbon tetrachloride . The reaction typically involves the following steps:
Reaction: 2,2,4-trimethyl-2-fluoromorpholine is reacted with triethylamine in carbon tetrachloride.
Neutralization: The resulting product is neutralized using either an acid or a base to obtain pure 2,2,4-trimethyl-1-oxa-4-aza-2-silacyclohexane.
Industrial Production Methods
Industrial production methods for 2,2,4-trimethyl-1-oxa-4-aza-2-silacyclohexane are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-1,4,2-oxazasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different silacyclohexane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silacyclohexane derivatives .
Scientific Research Applications
2,2,4-trimethyl-1,4,2-oxazasilinane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst, reducing agent, stabilizer, and desiccant in various organic synthesis reactions.
Biology: The compound is utilized in biochemical research for its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1-oxa-4-aza-2-silacyclohexane involves its interaction with molecular targets and pathways. As a catalyst, it facilitates various chemical reactions by lowering the activation energy and stabilizing transition states . The compound’s silicon atom plays a crucial role in its reactivity, enabling it to participate in unique chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2,4-trimethyl-1-oxa-4-aza-2-silacyclohexane include:
- Morpholine
- Trimethylsilyl cyanide
- Trimethylsilylacetylene
- Trimethyl borate
- Hexamethyldisilazane
Uniqueness
2,2,4-trimethyl-1,4,2-oxazasilinane is unique due to its incorporation of a silicon atom into a six-membered ring structure, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds . This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
IUPAC Name |
2,2,4-trimethyl-1,4,2-oxazasilinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOSi/c1-7-4-5-8-9(2,3)6-7/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPLWEZGITVTJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCO[Si](C1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064993 | |
Record name | 1-Oxa-4-aza-2-silacyclohexane, 2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10196-49-3 | |
Record name | 2,2,4-Trimethyl-1-oxa-4-aza-2-silacyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10196-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4-Trimethyl-2-silamorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010196493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oxa-4-aza-2-silacyclohexane, 2,2,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Oxa-4-aza-2-silacyclohexane, 2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4-trimethyl-1-oxa-4-aza-2-silacyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,4-TRIMETHYL-2-SILAMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL3ZP4FWU2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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